molecular formula C17H17NO3 B5807179 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid

1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid

Cat. No.: B5807179
M. Wt: 283.32 g/mol
InChI Key: LSZIRBAWCJUNIP-UHFFFAOYSA-N
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Description

1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound features a benzo[g]indole core, which is a fused ring system combining benzene and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the ethyl, methoxy, and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency and yield of the synthesis. These methods are advantageous for large-scale production due to their operational simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and its substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to natural indoles makes it a valuable tool for investigating biological processes and interactions.

    Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be

Properties

IUPAC Name

1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-4-18-10(2)15(17(19)20)13-9-14(21-3)11-7-5-6-8-12(11)16(13)18/h5-9H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIRBAWCJUNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331156
Record name 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374544-14-6
Record name 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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